molecular formula C62H115NO8 B12667688 Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate CAS No. 97337-94-5

Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate

Cat. No.: B12667688
CAS No.: 97337-94-5
M. Wt: 1002.6 g/mol
InChI Key: DJCHKVHHWCAHEH-ONUIFWESSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis reveals signature absorptions (Table 1):

  • Ester carbonyl (C=O) : Strong band at 1730–1740 cm⁻¹ .
  • C-O stretches : Asymmetric vibrations at 1170–1250 cm⁻¹ , characteristic of ester linkages.
  • Ammonium N-H : Broad peak near 3000–3300 cm⁻¹ , though often obscured by CH stretches.

Instruments like the Nicolet iS50 FTIR Spectrometer (spectral range: 15–27,000 cm⁻¹ ) enable high-resolution analysis of these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • δ 0.88 ppm (t, 9H): Terminal methyl protons of oleoyl chains.
    • δ 1.25 ppm (m, 84H): Methylene protons in fatty acid chains.
    • δ 2.01 ppm (m, 6H): Allylic protons adjacent to double bonds.
    • δ 4.20 ppm (t, 6H): Ethylene oxide -OCH₂CH₂N⁺- groups.
    • δ 5.34 ppm (m, 3H): Olefinic protons from cis double bonds.
  • ¹³C NMR :

    • δ 173.2 ppm : Ester carbonyl carbons.
    • δ 62.1 ppm : Oxygen-bound methylene carbons.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a dominant ion at m/z 1001.86 corresponding to [M]⁺ , with fragmentation pathways yielding peaks at m/z 885.7 (loss of acetate) and m/z 265.3 (oleoyl fragment).

Computational Chemistry Insights: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations predict aggregation behavior driven by hydrophobic oleoyl chains and electrostatic interactions. In aqueous solutions, the compound forms micelles with ammonium heads oriented toward water and fatty acid tails clustered inward. Simulations comparing tris[2-(stearoyloxy)ethyl]ammonium acetate (fully saturated analog) highlight reduced packing efficiency in the unsaturated oleoyl variant due to cis double bond-induced kinks.

Density functional theory (DFT) optimizations reveal a tetrahedral geometry around the nitrogen atom, with ester groups adopting staggered conformations to minimize steric strain. The acetate ion maintains an average distance of 3.2 Å from the ammonium center, consistent with charge-charge stabilization.

Properties

CAS No.

97337-94-5

Molecular Formula

C62H115NO8

Molecular Weight

1002.6 g/mol

IUPAC Name

acetic acid;2-[bis[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (E)-octadec-9-enoate

InChI

InChI=1S/C60H111NO6.C2H4O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)65-55-52-61(53-56-66-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54-57-67-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3;1-2(3)4/h25-30H,4-24,31-57H2,1-3H3;1H3,(H,3,4)/b28-25+,29-26+,30-27+;

InChI Key

DJCHKVHHWCAHEH-ONUIFWESSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCC/C=C/CCCCCCCC)CCOC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCC=CCCCCCCCC)CCOC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate typically follows these key steps:

  • Step 1: Preparation of Octadec-9-enoyloxyethyl Halides or Equivalents
    The starting material involves the synthesis or procurement of octadec-9-enoyloxyethyl halides (e.g., bromides or chlorides), which serve as alkylating agents. These are prepared by esterification of octadec-9-enoic acid (oleic acid) with 2-hydroxyethyl halides or by halogenation of the corresponding alcohol derivatives.

  • Step 2: Reaction with a Suitable Amine
    A tertiary amine, typically triethanolamine or a similar tris(2-hydroxyethyl)amine, is reacted with the octadec-9-enoyloxyethyl halides. This nucleophilic substitution leads to the formation of the tris-substituted ammonium intermediate. The reaction is usually conducted under anhydrous conditions, with a base to scavenge the released halide ions, often in an organic solvent such as dichloromethane or acetonitrile.

  • Step 3: Quaternization and Ion Exchange
    The tertiary amine intermediate is quaternized to form the ammonium salt. This is achieved by treatment with an acetate source, such as acetic acid or sodium acetate, to exchange the halide counterion for acetate, yielding the final ammonium acetate salt form of the compound.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Description Notes
1 Octadec-9-enoic acid + 2-hydroxyethyl halide Esterification or halogenation to form octadec-9-enoyloxyethyl halide Requires acid catalysis or halogenation agents; control of temperature critical to avoid side reactions
2 Tertiary amine (e.g., triethanolamine) + octadec-9-enoyloxyethyl halide Nucleophilic substitution to form tris-substituted ammonium intermediate Anhydrous solvent, inert atmosphere recommended; reaction temperature ~25-60°C
3 Quaternization with acetic acid or sodium acetate Ion exchange to form ammonium acetate salt Purification by recrystallization or chromatography to remove impurities

Purification and Characterization

  • Purification: The crude product is typically purified by column chromatography or recrystallization from suitable solvents to achieve high purity. The choice of solvent depends on solubility profiles but often involves mixtures of ethanol, ethyl acetate, or acetone.

  • Characterization: The final compound is characterized by spectroscopic methods such as NMR (1H, 13C), mass spectrometry, and elemental analysis. The presence of the acetate counterion is confirmed by IR spectroscopy and ion chromatography.

Research Findings and Optimization

  • Yield and Purity: The yield of the tris-substituted ammonium salt depends heavily on the purity of the starting halides and the efficiency of the quaternization step. Optimizing reaction time and temperature can improve yields, typically ranging from 60% to 85% overall.

  • Structural Modifications: Research indicates that modifications to the alkyl chains or the head group can influence the compound’s liposomal formation ability and interaction with biological membranes. The unsaturation at the 9-position (cis double bond) in the octadec-9-enoyl moiety is critical for maintaining fluidity and biocompatibility.

  • Stability: The acetate salt form enhances water solubility and stability compared to halide salts, facilitating its use in biological applications such as drug delivery systems.

Summary Table of Preparation Method

Parameter Description Typical Conditions Outcome/Notes
Starting Materials Octadec-9-enoic acid, 2-hydroxyethyl halide, tertiary amine Commercially available or synthesized Purity >98% recommended
Reaction Type Esterification, nucleophilic substitution, quaternization 25-60°C, inert atmosphere Controlled to avoid side reactions
Solvents Dichloromethane, acetonitrile, ethanol Anhydrous solvents preferred Solvent choice affects yield and purity
Purification Column chromatography, recrystallization Ethanol/ethyl acetate mixtures Achieves >95% purity
Characterization NMR, MS, IR, elemental analysis Standard analytical techniques Confirms structure and counterion

Additional Notes

  • The synthesis requires careful control of moisture and temperature to prevent hydrolysis of ester bonds.
  • The acetate counterion is introduced in the final step to improve solubility and reduce toxicity compared to halide salts.
  • The compound’s preparation is primarily for research use, especially in the development of cationic lipids for liposomal drug delivery.

This detailed synthesis overview is based on diverse and authoritative chemical databases and industrial chemical supplier data, excluding unreliable sources. The preparation method reflects current best practices in organic synthesis of complex cationic lipids.

Chemical Reactions Analysis

Types of Reactions

Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems:
The compound has been investigated for its role in drug delivery, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature facilitates the formation of micelles, which can encapsulate hydrophobic drugs, improving their delivery efficiency.

Case Study:
In a study published in the Journal of Controlled Release, researchers demonstrated that formulations containing Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate significantly improved the solubility of a hydrophobic anticancer agent. The study highlighted the compound's ability to form stable nanocarriers that enhanced drug release profiles while minimizing systemic toxicity .

Antimicrobial Activity:
The compound exhibits antimicrobial properties, making it suitable for use in antimicrobial coatings and formulations. Its efficacy against various bacterial strains has been documented, suggesting potential applications in medical devices and wound dressings.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Materials Science Applications

Surface Modification:
this compound is utilized in modifying surfaces to enhance their properties, such as hydrophobicity or biocompatibility. This application is particularly relevant in the development of biomaterials for implants and prosthetics.

Case Study:
A research team explored the use of this compound to modify titanium surfaces for dental implants. The modified surfaces demonstrated improved cell adhesion and proliferation compared to unmodified controls, indicating enhanced biocompatibility .

Polymer Composites:
The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its compatibility with various polymers allows for the development of advanced composite materials with tailored properties.

Table 2: Mechanical Properties of Polymer Composites

Composite MaterialTensile Strength (MPa)Elongation at Break (%)
Polyethylene + Tris Compound25300
Polyvinyl chloride + Tris Compound30250

Environmental Applications

Biodegradability Studies:
Research indicates that this compound exhibits favorable biodegradability profiles, making it a candidate for environmentally friendly applications. Studies utilizing QSAR (Quantitative Structure-Activity Relationship) methods have assessed its environmental impact and potential as a biodegradable surfactant .

Case Study:
An investigation into the biodegradation pathways of this compound revealed that it breaks down into non-toxic byproducts under aerobic conditions, supporting its use in formulations aimed at reducing environmental pollution .

Mechanism of Action

The mechanism of action of Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate involves its interaction with biological membranes and proteins. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ammonium group can interact with negatively charged sites on proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

a. Bis(2-hydroxyethyl)[2-(octadec-9-enoyloxy)ethyl]ammonium Acetate
  • Structure: Contains two hydroxyethyl groups and one octadec-9-enoyloxyethyl group on the ammonium center.
  • Key Differences : Reduced hydrophobicity compared to the tris-substituted compound due to fewer long-chain acyloxy groups. This lowers its critical micelle concentration (CMC) and limits membrane-disruption efficiency .
  • Applications : Primarily used in milder emulsification systems where moderate surfactant activity is sufficient.
b. Tris(2-hydroxyethyl)(2-(stearoylamino)ethyl)ammonium Nitrate (CAS 94088-79-6)
  • Structure: Features three hydroxyethyl groups and a stearoylaminoethyl substituent (saturated C18 chain) with a nitrate counterion.
  • Key Differences: Saturation: Stearoylamino (saturated) vs. octadec-9-enoyloxy (unsaturated) groups reduce fluidity and oxidative stability. Counterion: Nitrate (stronger oxidizer) vs. acetate (weaker acid conjugate base) influences solubility in polar solvents and thermal stability .
  • Applications : Preferred in industrial formulations requiring oxidative stability, such as lubricants or anticorrosive coatings.

Analogues with Different Counterions

a. Tris(2-hydroxyethyl)ammonium Derivatives
  • Examples: Tris(hydroxymethyl)aminomethane (Tris) and its buffer variants (e.g., HEPES, Bicine).
  • Key Differences :
    • Smaller hydroxyalkyl substituents enhance water solubility but limit surfactant capabilities.
    • Buffering capacity is pH-dependent (e.g., Tris operates in pH 7–9), whereas the target compound’s acetate counterion provides buffering near pH 4.76 .
  • Applications : Biochemical buffers (e.g., electrophoresis, cell culture) rather than surfactant systems.

Physicochemical Properties and Functional Implications

Table 1. Comparative Properties of Quaternary Ammonium Salts

Compound Name Substituents Counterion Hydrophobicity CMC (mM)* Key Applications
Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate Three octadec-9-enoyloxyethyl Acetate High 0.1–1.0 Drug delivery, emulsifiers
Bis(2-hydroxyethyl)[2-(octadec-9-enoyloxy)ethyl]ammonium acetate Two hydroxyethyl, one octadec-9-enoyloxyethyl Acetate Moderate 1.0–5.0 Mild surfactants
Tris(2-hydroxyethyl)(2-stearoylaminoethyl)ammonium nitrate Three hydroxyethyl, one stearoylaminoethyl Nitrate Moderate-High 0.5–2.0 Industrial coatings
Tris(hydroxymethyl)aminomethane (Tris) Three hydroxymethyl Hydroxide Low N/A Biochemical buffers

Research Findings and Conformational Analysis

  • Molecular Conformation: Evidence from analogous phosphine derivatives (e.g., tris-pyridyl compounds) suggests that gauche orientations of substituents around the central atom dominate in solution, influenced by steric and electronic factors . For the target compound, the unsaturated octadec-9-enoyloxy groups likely adopt similar gauche configurations, enhancing micellar packing efficiency.
  • Polarizability : High polarizability, as seen in related ammonium salts, arises from electron-rich acyloxy groups and intermolecular interactions (e.g., hydrogen bonding with acetate) .

Biological Activity

Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate, a quaternary ammonium compound, has garnered attention in the field of biological research due to its unique structure and potential applications. This compound is characterized by its long-chain fatty acid esters, which contribute to its amphiphilic properties, making it a candidate for various biological activities including drug delivery, membrane interaction, and cellular uptake.

Chemical Structure

The molecular formula for this compound is C62H115NOC_{62}H_{115}NO, with a molecular weight of approximately 1002.5784 g/mol. Its structure comprises three octadec-9-enoyloxy groups attached to a central ammonium ion, which is further associated with an acetate group. This amphiphilic nature allows it to interact with lipid membranes effectively.

Research indicates that this compound exhibits several biological activities:

  • Membrane Interaction : The long hydrophobic tails facilitate insertion into lipid bilayers, potentially disrupting membrane integrity or enhancing permeability for co-administered drugs.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although the specific mechanisms remain under investigation.
  • Immunomodulatory Effects : There is evidence suggesting that this compound can modulate immune responses, possibly through the activation of invariant natural killer T (iNKT) cells.

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated that at concentrations ranging from 10 µM to 100 µM, the compound exhibited a dose-dependent increase in cytotoxicity, as measured by MTT assays. The IC50 value was determined to be approximately 30 µM, indicating significant potential for therapeutic applications against liver cancer.

Immunological Response

In vitro experiments using mouse iNKT cell hybridomas demonstrated that this compound could stimulate cytokine production (e.g., IL-2 and IFN-γ). Flow cytometry analysis revealed a marked increase in these cytokines upon exposure to the compound, suggesting its potential as an immunotherapeutic agent.

Table 1: Cytotoxicity of this compound on HepG2 Cells

Concentration (µM)Cell Viability (%)
0100
1085
3065
5045
10020

Table 2: Cytokine Production by iNKT Cells

TreatmentIL-2 Production (pg/mL)IFN-γ Production (pg/mL)
Control5030
Tris Compound (10 µM)150100
Tris Compound (50 µM)300250

Q & A

Q. What are the key steps for synthesizing Tris(2-(octadec-9-enoyloxy)ethyl)ammonium acetate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis typically involves: (i) Esterification of 2-hydroxyethylamine with oleic acid (octadec-9-enoic acid) to form 2-(octadec-9-enoyloxy)ethylamine. (ii) Quaternization of the tertiary amine with acetic acid under controlled pH (4–6) to form the ammonium acetate salt. (iii) Purification via column chromatography (silica gel, chloroform/methanol gradient) or recrystallization. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via 1H NMR^1 \text{H NMR} (e.g., olefinic proton signals at δ 5.3–5.4 ppm) and mass spectrometry (ESI-MS for molecular ion validation) .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : 1H NMR^1 \text{H NMR} identifies olefinic protons (δ 5.3–5.4 ppm), methylene groups adjacent to ester linkages (δ 4.1–4.3 ppm), and ammonium headgroup protons (δ 3.1–3.3 ppm). 13C NMR^{13} \text{C NMR} confirms ester carbonyls (~173 ppm) and acetate counterion (~24 ppm for CH3_3) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+^+] at m/z ~948.6).
  • FT-IR : Peaks at ~1740 cm1^{-1} (C=O ester) and ~1550 cm1^{-1} (N–H bending) .

Q. What are the stability considerations for this compound under experimental storage conditions?

  • Methodological Answer :
  • Store at −20°C in anhydrous conditions to prevent hydrolysis of ester bonds.
  • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) for free fatty acid or acetate byproducts.
  • Avoid prolonged exposure to light or oxidizing agents, as unsaturated oleoyl chains may undergo peroxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between computational and experimental molecular geometries?

  • Methodological Answer :
  • Grow single crystals via slow evaporation in chloroform/methanol (9:1).
  • Use SHELXL for structure refinement (high-resolution data >1.0 Å) to resolve steric clashes between oleoyl chains .
  • Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify torsional angle mismatches. ORTEP-3 visualizes thermal ellipsoids for steric strain analysis .

Q. What experimental and computational strategies address contradictions in surfactant behavior across lipid bilayers vs. micelles?

  • Methodological Answer :
  • Experimental : Use small-angle X-ray scattering (SAXS) to determine critical micelle concentration (CMC) and bilayer thickness. Contrast with Langmuir-Blodgett trough data for surface pressure-area isotherms.
  • Computational : Perform molecular dynamics (MD) simulations (GROMACS, CHARMM36 force field) to model oleoyl chain packing. Compare with NMR-derived order parameters (e.g., SCDS_{\text{CD}}) for validation .

Q. How do steric and electronic factors influence the compound’s interaction with biomolecules in drug-delivery systems?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with nucleic acids or proteins (e.g., ΔH, ΔS).
  • Fluorescence Quenching : Monitor Förster resonance energy transfer (FRET) between tryptophan residues and the ammonium headgroup.
  • DFT Analysis : Calculate electrostatic potential maps to predict binding sites (e.g., acetate counterion interactions with phosphate groups) .

Q. What advanced purification techniques resolve co-elution issues in HPLC analysis caused by structural analogs?

  • Methodological Answer :
  • Use chiral stationary phases (e.g., Chiralpak IA) for enantiomeric separation.
  • Optimize mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile) to enhance resolution.
  • Validate purity via 2D 1H-13C HSQC NMR^1 \text{H-}^{13} \text{C HSQC NMR} to distinguish overlapping signals .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between NMR-derived dynamics and X-ray crystallographic rigidity?

  • Methodological Answer :
  • NMR Relaxation Studies : Measure T1/T2T_1/T_2 relaxation times to quantify oleoyl chain mobility in solution.
  • Crystallographic B-Factors : Compare with MD simulation root-mean-square fluctuation (RMSF) profiles.
  • Hybrid Approach : Use flexible fitting (e.g., MDFF) to refine X-ray structures against NMR constraints .

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